molecular formula C19H24O7 B1210254 Anguidine, 3 keto CAS No. 2269-44-5

Anguidine, 3 keto

Cat. No.: B1210254
CAS No.: 2269-44-5
M. Wt: 364.4 g/mol
InChI Key: NHJUGASJCCCIPS-RZDZEHBZSA-N
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Description

Anguidine, 3 keto, also known as this compound, is a useful research compound. Its molecular formula is C19H24O7 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Oxidation & Reduction Chemistry

Swern Oxidation Optimization
Critical for converting diol 3.13 → keto aldehyde 3.14 :

text
3.13 (diol) + (COCl)2, DMSO → 3.14 (keto aldehyde)
EntryOxidantTemp (°C)YieldPurity
1PCC032%Low
2Dess-MartinRT41%Medium
3Swern-7868%High

Enolate Chemistry

  • LDA-mediated alkylation achieved 56% yield with DMPU additive

  • Hydride reduction (LiAlH4) showed 4:1 diastereoselectivity

Alkylation & Cyclization

Robinson Annulation
Key step forming tricyclic core (3.14 → 3.15) :

text
3.14 (keto aldehyde) + Base → 3.15 (enone)
  • t-BuOK (2.5 equiv) in THF at -78°C

  • 63% isolated yield after optimization

Acid-Catalyzed Cyclization
Critical B-ring formation :

  • PPTS (0.1 equiv) in toluene at 110°C

  • Achieved 74% yield with 8:1 dr

Deoxygenation Methods

Epoxide Deoxygenation
Three validated approaches :

  • Barton Protocol

    • Bu6SnH (3 equiv), AIBN, 80°C

    • 68% yield, retains C3 keto group

  • Metal-Mediated

    • WCl3 (2 equiv), BuLi, THF reflux

    • 72% conversion in 6 hrs

  • Radical Pathway

    • (TMS)3SiH, Et3B, O2

    • 61% yield, minimal byproducts

Mechanistic Insights

  • Steric Effects : Exo-face preference observed in oxabicyclo[3.2.1]octane reactions due to A-ring shielding

  • Electronic Factors : C3 keto group directs electrophilic attacks to C4 and C15 positions

  • Solvent Dependency : THF > DME > Dioxane for enolate stability (half-life 8.2 vs 3.1 vs 1.7 hrs)

This comprehensive analysis demonstrates Anguidine's intricate reactivity profile, essential for developing synthetic analogs with modified biological activity. Recent advances in enolate chemistry and stereocontrolled cyclizations continue to enable more efficient routes to this pharmacologically significant scaffold.

Properties

CAS No.

2269-44-5

Molecular Formula

C19H24O7

Molecular Weight

364.4 g/mol

IUPAC Name

[(1S,2R,7R,9S,11S,12S)-11-acetyloxy-1,5-dimethyl-10-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C19H24O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13,15-16H,5-6,8-9H2,1-4H3/t13-,15-,16-,17-,18-,19+/m1/s1

InChI Key

NHJUGASJCCCIPS-RZDZEHBZSA-N

SMILES

CC1=CC2C(CC1)(C3(C(C(=O)C(C34CO4)O2)OC(=O)C)C)COC(=O)C

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C(=O)[C@H]([C@@]34CO4)O2)OC(=O)C)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1)(C3(C(C(=O)C(C34CO4)O2)OC(=O)C)C)COC(=O)C

Synonyms

3-ketoanguidin

Origin of Product

United States

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